molecular formula C18H21FN2O2 B560128 Ido-IN-5 CAS No. 1402837-79-9

Ido-IN-5

Cat. No. B560128
M. Wt: 316.376
InChI Key: YGACXVRLDHEXKY-LRBMDJJVSA-N
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Description

Ido-IN-5 is a potent human IDO inhibitor with an IC50 of 1-10 μM . It is also known as NLG-1489 . The molecular formula of Ido-IN-5 is C18H21FN2O2 and it has a molecular weight of 316.37 .


Molecular Structure Analysis

Ido-IN-5 has a complex molecular structure. The IUPAC name for Ido-IN-5 is 4-[(1R)-2-[(5R)-6-fluoro-5H-imidazo[5,1-a]isoindol-5-yl]-1-hydroxyethyl]cyclohexan-1-ol . The InChI key for Ido-IN-5 is YGACXVRLDHEXKY-LRBMDJJVSA-N .


Physical And Chemical Properties Analysis

Ido-IN-5 appears as a white to off-white solid. It has a solubility of 10 mM in DMSO . The molecular weight of Ido-IN-5 is 316.37 .

Scientific Research Applications

  • Tryptanthrin derivatives as potent IDO inhibitors : A study found that tryptanthrin and its derivatives are novel, potent inhibitors of IDO-1. One derivative, 5c, showed significant inhibitory activity and suppressed tumor growth in Lewis lung cancer (LLC) tumor-bearing mice. It also reduced the numbers of regulatory T cells, which can hinder efficient antitumor immune responses (Yang et al., 2013).

  • IDO pathways in cancer : IDO plays a central role in malignant development and progression by supporting pathogenic inflammatory processes and immune tolerance to tumor antigens. Its activation affects various immune cells and promotes tumor angiogenesis. Small-molecule IDO inhibitors have shown anticancer activity and can enhance the effectiveness of immunotherapy, radiotherapy, or chemotherapy (Prendergast et al., 2014).

  • Rational design of IDO inhibitors : An evolutionary docking algorithm was used to design new IDO inhibitors. This approach yielded several new low-molecular weight inhibitor scaffolds with nanomolar potency, confirming the potential of targeted design in developing effective IDO inhibitors (Röhrig et al., 2010).

  • Nanomedicine and IDO inhibitors in cancer immunotherapy : Nanoparticle-based drug delivery is emerging as a significant method in cancer immunotherapy. IDO inhibition is a crucial research area, and combining nanoparticle technology with IDO inhibitors offers a promising direction for cancer therapeutic innovations (Zulfiqar et al., 2017).

  • Naphthoquinone-based IDO inhibitors : A new class of naphthoquinone-based IDO inhibitors has been identified, with compounds exhibiting low nanomolar potency. This class includes natural products like menadione, which demonstrated antitumor activity in mouse tumor models (Kumar et al., 2008).

Future Directions

The future directions of Ido-IN-5 research could involve developing predictive biomarkers to identify patient populations that would gain maximum benefit from a combination therapy with IDO-1 inhibitors . Despite the uncertainty surrounding IDO1 inhibition, ample preclinical evidence supports continued development of Trp–Kyn–AhR pathway inhibitors to augment immune-checkpoint and other cancer therapies .

properties

IUPAC Name

4-[(1R)-2-[(5R)-6-fluoro-5H-imidazo[5,1-a]isoindol-5-yl]-1-hydroxyethyl]cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O2/c19-14-3-1-2-13-16-9-20-10-21(16)15(18(13)14)8-17(23)11-4-6-12(22)7-5-11/h1-3,9-12,15,17,22-23H,4-8H2/t11?,12?,15-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGACXVRLDHEXKY-LRBMDJJVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(CC2C3=C(C=CC=C3F)C4=CN=CN24)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(CCC1[C@@H](C[C@@H]2C3=C(C=CC=C3F)C4=CN=CN24)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701129668
Record name (αR,5R)-6-Fluoro-α-(trans-4-hydroxycyclohexyl)-5H-imidazo[5,1-a]isoindole-5-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701129668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ido-IN-5

CAS RN

1402837-79-9
Record name (αR,5R)-6-Fluoro-α-(trans-4-hydroxycyclohexyl)-5H-imidazo[5,1-a]isoindole-5-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701129668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
3
Citations
M Ohnishi, M Akagi, M Kotsuki, S Yonemura… - Plos one, 2023 - journals.plos.org
… For the first time, we have shown that IDO in 5-HT neurons is up-regulated after ICH. This up-regulation decreased the 5-HT levels in the brain, causing low stress tolerance after ICH. …
Number of citations: 3 journals.plos.org
S Maassen, H Warner, M Ioannidis, J Jansma… - Free Radical Biology …, 2022 - Elsevier
… However, the direct role of IDO in 5-MTP degradation has not been investigated. We found that IDO1 is upregulated at both the mRNA (Fig. 6C) and protein levels upon LPS stimulation (…
Number of citations: 5 www.sciencedirect.com
B Shillaker - 1960 - etheses.dur.ac.uk
The investigation concerns the solvolytic study of P-substituted benzyl halides in aqueous acetone. By a suitable choice of substituents it is possible to obtain a finely graded sequence …
Number of citations: 4 etheses.dur.ac.uk

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